molecular formula C17H14N2O3 B2801522 2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 489397-49-1

2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2801522
CAS RN: 489397-49-1
M. Wt: 294.31
InChI Key: PLHAHOKYJUCUBH-UHFFFAOYSA-N
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Description

The compound “2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C17H14N2O3 and a molecular weight of 294.313 . The CAS number for this compound is 489397-49-1 .

Scientific Research Applications

Pharmacological Properties

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include the compound , have been found to have a wide range of interesting biological activities . These compounds have received increasing attention in recent years due to their potential pharmacological properties .

Drug Discovery

The compound’s potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

Key Intermediates for Subsequent Transformations

Due to their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .

Anticancer Agent

One of the derivatives of this compound, 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole 150a, was explored as a novel anticancer agent . It showed low nanomolar or subnanomolar inhibition of cell growth, and inhibited tubulin polymerization .

Green Chemistry

The compound has been synthesized using environmentally benign methods . These methods provide various advantages, such as less reaction time, simple separation steps, and cost effectiveness .

Catalyst in Multicomponent Reactions

The compound has been used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .

Anti-HIV-1 Agent

One of the derivatives of this compound was reported to have anti-HIV-1 properties .

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given that this compound is provided to early discovery researchers , it’s likely that it could be used in various areas of research and development.

properties

IUPAC Name

2-amino-4-benzyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-7-14-15(17(20)21-10)12(13(9-18)16(19)22-14)8-11-5-3-2-4-6-11/h2-7,12H,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHAHOKYJUCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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